molecular formula C24H23N3O2 B11063664 Propionamide, 3-(4-methoxyphenyl)-N-(1-naphthalen-1-ylmethyl-1H-pyrazol-3-yl)-

Propionamide, 3-(4-methoxyphenyl)-N-(1-naphthalen-1-ylmethyl-1H-pyrazol-3-yl)-

Cat. No.: B11063664
M. Wt: 385.5 g/mol
InChI Key: IDGITCVAJJVJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with naphthylmethylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by acylation with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Uniqueness

3-(4-METHOXYPHENYL)-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C24H23N3O2/c1-29-21-12-9-18(10-13-21)11-14-24(28)25-23-15-16-27(26-23)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-10,12-13,15-16H,11,14,17H2,1H3,(H,25,26,28)

InChI Key

IDGITCVAJJVJBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.